molecular formula C8H8N2S B12290876 2-(5-Methyl-2-thienyl)imidazole

2-(5-Methyl-2-thienyl)imidazole

Cat. No.: B12290876
M. Wt: 164.23 g/mol
InChI Key: YQIDILRCKLVWIX-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-thienyl)imidazole is a heterocyclic compound that features both an imidazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-2-thienyl)imidazole typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the regioselective substitution at the C-2, C-4, and C-5 positions and is tolerant of aryl and heteroaryl functional groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis processes that are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-2-thienyl)imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

2-(5-Methyl-2-thienyl)imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-thienyl)imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(5-Methyl-2-thienyl)imidazole is unique due to the presence of both the imidazole and thiophene rings, as well as the methyl group on the thiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-1H-imidazole

InChI

InChI=1S/C8H8N2S/c1-6-2-3-7(11-6)8-9-4-5-10-8/h2-5H,1H3,(H,9,10)

InChI Key

YQIDILRCKLVWIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC=CN2

Origin of Product

United States

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